molecular formula C17H26FN3O3S B4496958 N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide

N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide

Cat. No.: B4496958
M. Wt: 371.5 g/mol
InChI Key: QRVOJXGEAFUCPS-UHFFFAOYSA-N
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Description

N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a fluorophenyl group, and a methanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide is unique due to its combination of a piperazine ring, a fluorophenyl group, and a methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O3S/c1-4-15(17(22)20-12-10-19(5-2)11-13-20)21(25(3,23)24)16-9-7-6-8-14(16)18/h6-9,15H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVOJXGEAFUCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC)N(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide
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N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide
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Reactant of Route 3
N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide
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N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide

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